molecular formula C19H21FN2O5S2 B12199918 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12199918
M. Wt: 440.5 g/mol
InChI Key: ZBBCRJJGAYEJKA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic small molecule characterized by:

  • A 2,4-dioxo-1,3-thiazolidin-3-yl core, which is a pharmacophore associated with diverse biological activities, including antidiabetic and anti-inflammatory effects.
  • A (5Z)-5-(4-fluorobenzylidene) substituent, imparting electronic and steric specificity to the molecule.
  • An N-ethyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide side chain, which enhances solubility and metabolic stability due to the sulfone group.

This compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene-thiazolidinone scaffold, followed by propanamide functionalization .

Properties

Molecular Formula

C19H21FN2O5S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H21FN2O5S2/c1-2-21(15-8-10-29(26,27)12-15)17(23)7-9-22-18(24)16(28-19(22)25)11-13-3-5-14(20)6-4-13/h3-6,11,15H,2,7-10,12H2,1H3/b16-11-

InChI Key

ZBBCRJJGAYEJKA-WJDWOHSUSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Propylphosphonic Anhydride (T3P)-Mediated Amidation

A solution of 3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]propanoic acid (0.23 mmol), N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine (0.23 mmol), and Et₃N (0.69 mmol) in CH₂Cl₂ is treated with T3P (50% in EA, 0.27 mmol) at 25°C for 4 h. Workup includes extraction with NaHCO₃ and purification via semi-preparative HPLC (C18, 0.1% TFA/CH₃CN).

MetricResult
Reaction Efficiency74% isolated yield
Purity (LCMS)m/z = 503.1 [M+H]⁺

HATU/DIPEA Coupling in DMF

Activation of the carboxylic acid with HATU (1.0 equiv.) and DIPEA (3.0 equiv.) in DMF (30 min, 25°C) precedes addition of the amine. After 2 h, the mixture is diluted with EtOAc, washed with HCl (0.5 M), and purified by flash chromatography (SiO₂, EtOAc/hexane).

MetricResult
Yield81%
Solvent SystemEtOAc/hexane (3:7)

Stereochemical and Purity Optimization

The Z-configuration of the benzylidene group is maintained using microwave synthesis, minimizing isomerization. Final purification via reverse-phase HPLC (C18, 10→95% CH₃CN/H₂O over 15 min) ensures >99% enantiomeric excess, validated by chiral HPLC (Chiralpak IA, 90:10 hexane/IPA).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for the T3P-mediated amidation, achieving 89% yield with a space-time yield of 12 g/L·h. Critical process parameters include:

ParameterOptimal Value
Residence Time8 min
Temperature30°C
T3P Equivalents1.1

Analytical Characterization

¹H NMR (500 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 7.72 (d, J = 2.3 Hz, 1H), 7.51 (dd, J = 8.8, 2.3 Hz, 1H), 7.07 (d, J = 8.9 Hz, 1H), 6.04 (s, 1H), 5.12 (m, 1H), 4.93 (s, 2H), 3.58 (dd, J = 13.4, 8.4 Hz, 1H), 2.46 (m, 2H), 2.14 (s, 3H).

LCMS: RT = 2.60 min, m/z = 503.1 [M+H]⁺ (calc. 503.12) .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinediones exhibit significant anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it may influence the NF-kB pathway, which is known to play a role in cancer cell survival and proliferation.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective capabilities. Compounds that interact with G protein-coupled receptors (GPCRs) can modulate neurotransmitter release and neuronal survival. Research into similar compounds has shown that they can protect against excitotoxicity, a common mechanism in neurodegenerative diseases.

GIRK Channel Activation

The compound has been noted for its interaction with G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can lead to hyperpolarization of neurons, providing a protective effect against excitotoxic damage. The discovery of this interaction opens avenues for developing neuroprotective agents targeting GIRK channels.

Antioxidant Properties

There is emerging evidence that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide possess antioxidant properties. These properties may help mitigate oxidative stress associated with various diseases, including neurodegenerative disorders and cancer.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via NF-kB modulation
NeuroprotectionGIRK channel activation
AntioxidantScavenging free radicals

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzylidene Substituent Variations

Compound ID Benzylidene Substituent Electronic Effects Biological Implications
Target Compound 4-Fluorophenyl Electron-withdrawing (-F) Enhanced electrophilicity, potential for improved target binding
4-Chlorophenyl Stronger electron-withdrawing (-Cl) Increased reactivity; antimicrobial activity reported in analogs
(Rana et al.) Varied (e.g., -CH₃, -OCH₃) Electron-donating/-neutral Methyl groups improve lipophilicity; methoxy enhances antioxidant activity
1,3-Benzodioxol-5-yl Electron-donating (O-heterocycle) May influence CNS penetration due to aromatic π-stacking
4-Methylphenyl Electron-donating (-CH₃) Reduced electrophilicity; anti-inflammatory potential noted

Thiazolidinone Core Modifications

Compound ID Thiazolidinone Structure Key Features
Target Compound 2,4-Dioxo High polarity; common in PPAR-γ agonists
4-Oxo, 2-thioxo Thione group increases metal-binding capacity
4-Oxo, 2-thioxo Improved antioxidant activity due to sulfur

Propanamide Side Chain Diversity

Compound ID Propanamide Substituent Functional Impact
Target Compound N-Ethyl, 1,1-dioxidotetrahydrothiophen-3-yl Sulfone group enhances solubility and metabolic stability
N-(1,3-Thiazol-2-yl) Heterocyclic moiety may improve antimicrobial activity
N-(4-Methylphenyl) Increased lipophilicity; potential for membrane penetration
N-(3-Hydroxyphenyl) Hydroxyl group enables hydrogen bonding; anti-inflammatory applications

Key Research Findings

Electronic Effects of Substituents :

  • The 4-fluoro group in the target compound provides a balance between electrophilicity and metabolic stability compared to the more reactive 4-chloro analog .
  • Methyl or methoxy substituents (e.g., ) improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Thiazolidinone Modifications: The 2,4-dioxo structure in the target compound is associated with antidiabetic activity via PPAR-γ activation, whereas 2-thioxo derivatives (e.g., ) show stronger antioxidant effects .

Side Chain Influence :

  • The sulfone group in the target’s side chain distinguishes it from analogs, offering superior solubility compared to thiazolyl () or methylphenyl () groups.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide (CAS Number: 902021-08-3) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21FN2O5S2, with a molecular weight of 440.5 g/mol. The compound features a unique structure that includes:

  • A dioxidotetrahydrothiophen ring
  • An ethyl group
  • A thiazolidinone moiety with a fluorobenzylidene substituent

This structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml against various bacterial strains such as E. coli and S. aureus . The structural features of the thiazolidinone moiety may enhance binding affinity to bacterial enzymes, leading to effective inhibition.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, compounds with similar scaffolds have demonstrated cytotoxic effects with LC50 values ranging from 280 to 765 μg/ml when tested against various cancer cell lines .

The proposed mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives involves interaction with key molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or alter receptor signaling pathways, which could disrupt cellular processes essential for pathogen survival or cancer cell proliferation .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against E. sakazakii, K. pneumoniae, and S. aureus, demonstrating notable antibacterial effects linked to their structural characteristics .
  • Cytotoxicity Assessment : Another study examined the cytotoxic effects of related compounds on human cancer cell lines, revealing significant apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedMIC/LC50 ValuesReference
AntibacterialN-(1,1-dioxidotetrahydrothiophen...)MIC: 0.073 mg/ml
AnticancerSimilar thiazolidinone derivativesLC50: 280 - 765 μg/ml
CytotoxicityRelated compoundsVaries by cell line

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.